3-Chloro-5-(trifluoromethyl)benzenethiol
Description
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMSXCYRSGOCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation via Displacement of Halogen Atoms
A common strategy involves substituting a halogen atom (Cl or Br) in a pre-functionalized benzene ring with a thiol group. For 3-chloro-5-(trifluoromethyl)benzenethiol, this typically starts with 1,3-dichloro-5-(trifluoromethyl)benzene. Treatment with thiourea in ethanol under reflux introduces the thiol group via an SNAr (nucleophilic aromatic substitution) mechanism.
Reaction Conditions :
-
Solvent : Ethanol or DMF
-
Temperature : 80–100°C
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Catalyst : CuI (5 mol%)
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Reaction Time : 12–24 hours
Key Data :
| Starting Material | Thiourea Equiv. | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1,3-Dichloro-5-CF₃-benzene | 1.2 | Ethanol | 80 | 62 |
| 1-Bromo-3-chloro-5-CF₃-benzene | 1.5 | DMF | 100 | 73 |
Limitations : Competing side reactions (e.g., reduction of CF₃ group) occur at temperatures >100°C.
Reduction of Sulfonyl Chlorides
Synthesis via Sulfonyl Chloride Intermediate
This two-step method first synthesizes 3-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, followed by reduction to the thiol.
Step 1: Sulfonation
Chlorosulfonic acid reacts with 3-chloro-5-(trifluoromethyl)benzene at 0–5°C to form the sulfonyl chloride.
Step 2: Reduction
The sulfonyl chloride is reduced using LiAlH₄ or Raney nickel/H₂. LiAlH₄ provides higher selectivity but requires anhydrous conditions.
Reaction Conditions :
-
Reductant : LiAlH₄ (2 equiv)
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Solvent : THF
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Temperature : 0°C → RT (gradual warming)
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Reaction Time : 4–6 hours
Key Data :
| Sulfonyl Chloride Purity (%) | Reductant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 98 | LiAlH₄ | THF | 0→25 | 67 |
| 95 | Raney Ni/H₂ | Ethanol | 50 | 58 |
Advantages : Avoids handling toxic thiourea derivatives.
Functional Group Transformations
Thiolation of Boronic Acid Derivatives
A Pd-catalyzed coupling strategy employs 3-chloro-5-(trifluoromethyl)phenylboronic acid and sulfur sources (e.g., S₈ or NaSH).
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ (3 mol%)
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Ligand : Xantphos (6 mol%)
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Base : K₂CO₃
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Solvent : Toluene/H₂O (3:1)
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Temperature : 100°C
Yield : 50–65%.
Mechanistic Insight :
The trifluoromethyl group’s electron-withdrawing effect accelerates oxidative addition but slows transmetallation.
Challenges and Optimization Strategies
Steric and Electronic Effects
The trifluoromethyl group induces steric hindrance at the 5-position, reducing reactivity in electrophilic substitution. Computational studies (DFT) show a 15% decrease in reaction rate compared to non-CF₃ analogs.
Purification Difficulties
The thiol group’s volatility complicates isolation. Solutions include:
-
Derivatization : Convert to stable disulfides using I₂.
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Chromatography : Use silica gel deactivated with 1% Et₃N to prevent oxidation.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethyl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom or modify the trifluoromethyl group.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Derivatives: Various substituted derivatives depending on the substitution reactions.
Scientific Research Applications
Organic Synthesis
3-Chloro-5-(trifluoromethyl)benzenethiol serves as a versatile intermediate in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the compound, making it valuable for synthesizing various derivatives.
Synthesis of Novel Compounds
Research indicates that this compound can be utilized to create novel heterocycles and biologically active molecules. For instance, it has been used in the synthesis of thiophene derivatives and other sulfur-containing compounds, which are essential in pharmaceuticals and agrochemicals .
Material Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and chemical stability. The trifluoromethyl group contributes to the hydrophobicity and thermal resistance of the resulting materials, making them suitable for applications in coatings and adhesives .
Case Study: Polymer Blends
In a study on polymer blends, the addition of this compound improved the mechanical properties and thermal stability of polycarbonate composites. The results showed a significant increase in tensile strength and elongation at break compared to control samples without the compound .
Medicinal Chemistry
The compound's potential as a pharmacological agent is under investigation due to its ability to inhibit specific biological pathways. It has been noted for its role in developing inhibitors targeting soluble guanylate cyclase (sGC), which is implicated in various diseases, including cancer and cardiovascular disorders .
Case Study: Inhibitor Development
A notable study highlighted the synthesis of a series of sGC inhibitors derived from this compound. These inhibitors demonstrated potent activity against tumor growth in preclinical models, indicating their potential for therapeutic applications .
Environmental Applications
The compound's properties have also led to its exploration in environmental science, particularly in the development of sensors for detecting pollutants. Its reactivity allows it to form stable complexes with heavy metals, making it useful for environmental monitoring.
Case Study: Heavy Metal Detection
In one study, sensors incorporating this compound exhibited high sensitivity and selectivity for lead ions in aqueous solutions. The detection limit was significantly lower than that of conventional sensors, showcasing its potential for environmental applications .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing novel compounds | Enhances reactivity; used in heterocycle synthesis |
| Material Science | Improves thermal stability and mechanical properties of polymers | Increased tensile strength in polymer blends |
| Medicinal Chemistry | Development of sGC inhibitors | Potent anti-tumor activity in preclinical models |
| Environmental Science | Sensors for heavy metal detection | High sensitivity for lead ions |
Mechanism of Action
The mechanism by which 3-Chloro-5-(trifluoromethyl)benzenethiol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Thiol Derivatives and Triazole-Thiols
Key Compounds :
- Its molecular weight (C${16}$H${13}$ClN$4$O$2$S) is higher (384.82 g/mol) compared to the target compound (222.62 g/mol), impacting solubility and bioavailability.
- 5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-68-2, ): Structural similarity (chlorophenyl + triazole-thiol) suggests comparable reactivity, but positional isomerism (2-chloro vs. 3-chloro) alters steric and electronic profiles, affecting binding affinities in biological systems .
Table 1: Thiol-Based Analogs
Substituted Benzene Derivatives
Key Compounds :
- 3-Chloro-5-(trifluoromethyl)benzyl alcohol (): The alcohol (-CH$_2$OH) replaces the thiol (-SH) group, reducing acidity (pKa ~15 vs. ~6–8 for thiols). This derivative is used in fine chemical synthesis, leveraging its hydroxyl group for ether or ester formation .
- 3-Chloro-5-(trifluoromethyl)benzoic acid (CAS 53985-49-2, ): The carboxylic acid (-COOH) group introduces higher polarity (logP ~2.5) compared to the thiol (logP ~3.1), enhancing water solubility. It is a precursor for amide coupling in drug discovery .
- 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone (CAS 1125812-58-9, ): The ketone group (-COCF$_3$) increases electrophilicity, making it reactive in Grignard or nucleophilic aromatic substitution reactions. Its density (1.512 g/cm³) and boiling point (203°C) reflect strong intermolecular interactions .
Table 2: Functional Group Variations
Pyridine and Heterocyclic Analogs
Key Compounds :
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9, ): Replacing benzene with pyridine introduces nitrogen, altering electronic properties (e.g., basicity). This compound is used in metal-organic frameworks (MOFs) due to its chelating carboxylate group .
- 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime (CAS 339106-02-4, ): The oxime (-NOH) and pyridine groups enhance metal-binding capacity, relevant in coordination chemistry or pesticide design .
Table 3: Heterocyclic Derivatives
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 3-Chloro-5-(trifluoromethyl)benzenethiol derivatives?
Answer:
A typical synthesis involves coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF. For example, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine was coupled with 3-(thiophen-2-ylthio)propanoic acid using HOBt, TBTU, and NEt₃ as a base under inert conditions. Key considerations include maintaining anhydrous environments and optimizing stoichiometric ratios to suppress side reactions .
Advanced: How can regioselectivity challenges in functionalizing this compound derivatives be addressed?
Answer:
Regioselectivity is influenced by electronic effects of substituents and reaction conditions. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position enhances reactivity at the 2- and 4-positions of the benzene ring. Computational modeling (e.g., DFT calculations) and controlled reaction parameters (e.g., temperature, solvent polarity) can predict and direct selectivity. Evidence from pyridine derivatives shows that steric hindrance from substituents like piperazine also plays a role .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
Advanced: How do electronic effects of substituents influence cross-coupling reactivity in derivatives?
Answer:
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at meta positions. In Suzuki-Miyaura couplings, this effect facilitates oxidative addition of palladium catalysts to the C-Cl bond. For example, derivatives with -CF₃ and -Cl substituents show enhanced reactivity in forming C-C bonds compared to non-halogenated analogs. Solvent choice (e.g., THF vs. DMF) further modulates electronic effects .
Basic: How do solubility properties of this compound impact experimental design?
Answer:
The compound exhibits good solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. This necessitates solvent optimization for reactions:
- Reaction Solvents: DMF or THF for coupling reactions .
- Recrystallization: Ethanol/water mixtures for purification .
- Biological Assays: DMSO stock solutions diluted in aqueous buffers to avoid precipitation .
Advanced: What strategies resolve contradictions in reported biological activities of derivatives?
Answer:
Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents (e.g., replacing -Cl with -F) to isolate activity contributors .
- Dose-Response Validation: Replicating assays across multiple concentrations to confirm potency thresholds .
- Computational Docking: Modeling interactions with target proteins (e.g., NADH:ubiquinone oxidoreductase) to explain divergent results .
Advanced: What role does this compound play in materials science applications?
Answer:
The compound’s stability and electron-deficient aromatic system make it valuable in:
- Polymer Synthesis: As a monomer for high-thermal-stability resins via thiol-ene click chemistry .
- Liquid Crystals: Incorporating -CF₃ and -Cl groups enhances dielectric anisotropy in display technologies .
- Coordination Chemistry: Acting as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .
Basic: What safety precautions are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
